molecular formula C18H18I2N2O4 B12343538 Phenylalanyl-diiodotyrosine CAS No. 80434-83-9

Phenylalanyl-diiodotyrosine

Cat. No.: B12343538
CAS No.: 80434-83-9
M. Wt: 580.2 g/mol
InChI Key: IKBWETVVRZMLLK-GJZGRUSLSA-N
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Description

Phenylalanyl-diiodotyrosine is a useful research compound. Its molecular formula is C18H18I2N2O4 and its molecular weight is 580.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80434-83-9

Molecular Formula

C18H18I2N2O4

Molecular Weight

580.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

InChI

InChI=1S/C18H18I2N2O4/c19-12-6-11(7-13(20)16(12)23)9-15(18(25)26)22-17(24)14(21)8-10-4-2-1-3-5-10/h1-7,14-15,23H,8-9,21H2,(H,22,24)(H,25,26)/t14-,15-/m0/s1

InChI Key

IKBWETVVRZMLLK-GJZGRUSLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N

Origin of Product

United States

Contextualization Within Peptide Chemistry and Aromatic Amino Acid Metabolism

Phenylalanyl-diiodotyrosine is a dipeptide composed of two amino acid residues, phenylalanine and 3,5-diiodotyrosine, linked by a peptide bond. ebi.ac.uk Phenylalanine is an essential aromatic amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. wikipedia.orgdavuniversity.org It serves as a precursor for tyrosine, another aromatic amino acid. wikipedia.orgdavuniversity.orgcreative-proteomics.com The conversion of phenylalanine to tyrosine is a critical step in the metabolism of aromatic amino acids and is catalyzed by the enzyme phenylalanine hydroxylase. davuniversity.orgcreative-proteomics.comnih.gov

Tyrosine, in turn, is a precursor for several biologically important molecules, including catecholamines (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin. wikipedia.orgdavuniversity.orgslideshare.net The synthesis of these compounds involves a series of enzymatic reactions that modify the structure of tyrosine. creative-proteomics.com Diiodotyrosine is an intermediate in the synthesis of thyroid hormones, formed by the iodination of tyrosine residues within the thyroglobulin protein. slideshare.netnih.gov Therefore, this compound represents a convergence of peptide chemistry and the metabolic pathways of aromatic amino acids, particularly those related to thyroid hormone biosynthesis. nih.govnih.gov

Historical Perspectives on Its Identification and Early Biochemical Characterization

The study of Phenylalanyl-diiodotyrosine and its derivatives has a history rooted in the efforts to understand the specificity and mechanism of action of proteolytic enzymes, particularly pepsin. In the mid-20th century, researchers sought to identify synthetic substrates that could be used to assay the activity of these enzymes in a controlled manner. A 1957 study demonstrated that the dephosphorylation of pepsin and its precursor pepsinogen did not affect their proteolytic activity against both hemoglobin and the synthetic substrate N-acetyl-L-phenylalanyl-L-diiodotyrosine. psu.edu

A significant advancement in the understanding of this dipeptide's interaction with enzymes came from a 1965 study on the kinetics of pepsin-catalyzed hydrolysis of N-acetyl-L-phenylalanyl-L-diiodotyrosine. acs.orgacs.org This research provided detailed insights into the enzyme-substrate interaction, including the determination of reaction constants. acs.org These early studies were instrumental in establishing N-acetyl-L-phenylalanyl-L-diiodotyrosine as a valuable tool for investigating the active site and catalytic mechanism of pepsin. acs.orgacs.org

Significance As a Model Dipeptide for Enzymatic and Structural Investigations

Chemical Synthesis Methodologies for this compound

The formation of the peptide bond between phenylalanine and 3,5-diiodotyrosine can be achieved through two principal strategies: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. Each method offers distinct advantages and is chosen based on the desired scale, purity requirements, and complexity of the target peptide. rsc.orgbachem.com For a dipeptide like this compound, both approaches are viable.

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support. rsc.orgbeilstein-journals.org This method simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing. bachem.com The synthesis of this compound via SPPS would typically involve anchoring a protected 3,5-diiodotyrosine residue to the resin, followed by the coupling of a protected phenylalanine.

The general cycle for SPPS involves four main stages: deprotection, washing, coupling, and another washing step. bachem.com For incorporating diiodotyrosine, a pre-synthesized and appropriately protected 3,5-diiodotyrosine building block is essential. drugbank.comekb.eg For instance, a study on labeled insulin (B600854) fragments utilized solid-phase synthesis to create a tetrapeptide containing diiodotyrosine, highlighting the compatibility of this modified amino acid with SPPS protocols. ekb.eg Similarly, the synthesis of tritiated porcine dynorphin (B1627789) involved the solid-phase synthesis of an analog containing diiodotyrosine at position 1. iaea.org

Table 1: Generalized SPPS Cycle for this compound Synthesis (Fmoc Strategy)

StepProcedureDescription
1. Resin Preparation Swelling the resin (e.g., Wang or Sieber amide resin) in a suitable solvent like DMF.Prepares the polymer support for the first amino acid attachment.
2. First Residue Loading Attaching Fmoc-3,5-diiodo-L-tyrosine to the resin using a coupling agent.The C-terminal amino acid is covalently linked to the solid support.
3. Fmoc Deprotection Treating the resin with a mild base solution (e.g., 20% piperidine (B6355638) in DMF).The temporary Fmoc protecting group on the α-amino group of diiodotyrosine is removed, exposing a free amine for the next coupling step. creative-peptides.com
4. Washing Rinsing the resin with DMF and other solvents like Dichloromethane (DCM).Removes excess deprotection reagent and by-products. bachem.com
5. Coupling Adding the next protected amino acid (Fmoc-L-phenylalanine) along with a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA).A peptide bond is formed between the free amine of the resin-bound diiodotyrosine and the activated carboxyl group of phenylalanine.
6. Final Washing Rinsing the resin again with DMF and DCM.Removes excess reagents and soluble by-products from the coupling reaction.
7. Cleavage & Deprotection Treating the resin with a strong acid cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers).The completed dipeptide is cleaved from the resin, and all permanent side-chain protecting groups are removed simultaneously. iris-biotech.de
8. Purification Purifying the crude peptide, typically using reverse-phase HPLC.Isolates the target this compound from cleavage artifacts and truncated sequences.

Solution-phase peptide synthesis, also known as conventional synthesis, predates SPPS and remains a valuable method, particularly for large-scale production and the synthesis of short or structurally complex peptides where SPPS may be inefficient. rsc.orgspringernature.com The synthesis is carried out entirely in solution, and intermediates are isolated and purified after each step. beilstein-journals.org

The synthesis of a dipeptide like this compound in solution typically involves the reaction of two protected amino acid derivatives in a suitable organic solvent, mediated by a coupling reagent. sci-hub.se For example, N-protected Phenylalanine would be coupled with a C-protected 3,5-diiodotyrosine. Recent advancements, such as the Ajiphase® (AJIPHASE®) method, have improved the efficiency of solution-phase synthesis by using a specialized anchor molecule that facilitates purification via extraction, avoiding the need for chromatography or crystallization of intermediates and allowing for a one-pot elongation process. nih.gov

Table 2: Comparison of SPPS and Solution-Phase Synthesis for this compound

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis
Principle Stepwise assembly on an insoluble polymer support. beilstein-journals.orgReactions occur in a homogeneous solution; intermediates are isolated. beilstein-journals.org
Purification Simple filtration and washing after each step; final purification of the crude product. bachem.comPurification (chromatography, crystallization) required after each coupling step. sci-hub.se
Reagent Use Large excess of reagents is typically used to drive reactions to completion.Stoichiometric or near-stoichiometric amounts of reagents can be used.
Automation Easily automated. beilstein-journals.orgMore difficult to automate.
Scalability Typically used for small to medium scale (mg to g).Highly scalable for industrial production (kg scale). rsc.org
Suitability Ideal for longer peptides and peptide libraries.Often preferred for short peptides, fragments, or complex structures. rsc.orgspringernature.com

Regioselective Halogenation Techniques for Diiodotyrosine Precursors

The synthesis of this compound is critically dependent on the availability of the 3,5-diiodotyrosine precursor. This requires a regioselective iodination of tyrosine, specifically at the 3 and 5 positions of the phenol (B47542) ring, which are activated towards electrophilic substitution.

The direct iodination of L-tyrosine is a common method for preparing 3,5-diiodo-L-tyrosine. The reaction is typically performed by treating L-tyrosine with iodine in the presence of a base. One established procedure involves adding a solution of iodine and sodium iodide to a solution of L-tyrosine in aqueous ethylamine. ekb.eg After the reaction, excess iodine is quenched, and the product is precipitated by adjusting the pH. ekb.eg

For its use in peptide synthesis, the resulting 3,5-diiodotyrosine must be protected. The α-amino group is typically protected with either a tert-Butoxycarbonyl (Boc) or 9-Fluorenylmethyloxycarbonyl (Fmoc) group. ekb.egcreative-peptides.com For example, Boc-diiodotyrosine can be synthesized using Di-tert-butyl dicarbonate (B1257347) (Boc-O-Boc). ekb.eg These protected building blocks are the starting point for incorporation into a peptide sequence using either SPPS or solution-phase methods. drugbank.commerckmillipore.com

Efficient methods for the synthesis of various halogenated tyrosine derivatives have been developed. For instance, homodihalogenation can be achieved in a one-flask process using an excess of an N-halosuccinimide (like N-iodosuccinimide, NIS) to form a spirocyclic intermediate, which is then reduced to yield the 3,5-dihalogenated product in high yield. researchgate.net

Nature employs highly specific enzymes called halogenases to perform regioselective halogenation of organic molecules, including amino acids like tryptophan and tyrosine. nih.govrsc.org Flavin-dependent halogenases, for example, generate a reactive hypohalous acid (HOX) species that is channeled through a tunnel to the substrate-binding site, ensuring precise regioselectivity. rsc.org While direct enzymatic synthesis of 3,5-diiodotyrosine for peptide synthesis is not standard practice, these systems provide a biomimetic model for developing selective chemical catalysts.

Oxidative coupling reactions are also relevant, particularly in the synthesis of tyrosine-derived natural products like dityrosine (B1219331) and trityrosine, which are formed by linking tyrosine units. acs.org Synthetic strategies to mimic this process often rely on modern cross-coupling reactions. For example, the synthesis of protected dityrosine has been achieved through a tandem Miyaura borylation–Suzuki coupling of protected 3-iodotyrosine. acs.org The synthesis of trityrosine has been accomplished via the Suzuki coupling of protected 3,5-diiodotyrosine with a tyrosine-3-boronic acid derivative. acs.org These methods, while not used for the direct synthesis of the this compound peptide bond, are powerful tools for creating complex structures from halogenated tyrosine precursors.

Protecting Group Chemistry and Coupling Reagent Strategies in Peptide Synthesis

Successful peptide synthesis hinges on a robust protecting group strategy to prevent unwanted side reactions. nih.gov The choice of protecting groups must be orthogonal, meaning each type of group can be removed under specific conditions without affecting the others. iris-biotech.de

The two dominant orthogonal strategies in SPPS are the Boc/Bzl and Fmoc/tBu approaches. creative-peptides.comiris-biotech.de

Boc/Bzl Strategy: The temporary Nα-Boc group is removed with a moderate acid (e.g., TFA), while permanent side-chain protecting groups (e.g., Benzyl, Bzl) and the resin linkage are cleaved with a strong acid (e.g., HF). peptide.com

Fmoc/tBu Strategy: The temporary Nα-Fmoc group is removed with a mild base (e.g., piperidine), while permanent side-chain protecting groups (e.g., tert-Butyl, tBu) and the resin linkage are cleaved with a strong acid (e.g., TFA). creative-peptides.comiris-biotech.de

For the synthesis of this compound, key functional groups requiring protection are the α-amino group of each amino acid, the C-terminal carboxyl group, and the phenolic hydroxyl group of diiodotyrosine.

Table 3: Common Protecting Groups in this compound Synthesis

Functional GroupProtecting GroupAbbreviationCleavage ConditionStrategy
α-Amino Group tert-ButoxycarbonylBocMild Acid (TFA) creative-peptides.comBoc/Bzl
9-FluorenylmethoxycarbonylFmocMild Base (Piperidine) creative-peptides.comFmoc/tBu
Diiodotyrosine Side Chain (Phenolic -OH) BenzylBzlStrong Acid (HF), Hydrogenolysis peptide.comBoc/Bzl
tert-ButyltBuStrong Acid (TFA) creative-peptides.comFmoc/tBu
C-terminal Carboxyl Group Benzyl esterOBzlStrong Acid (HF), HydrogenolysisSolution Phase
Methyl/Ethyl esterOMe/OEtSaponificationSolution Phase
Resin Linker (e.g., Wang)-Strong Acid (TFA) bachem.comSPPS (Fmoc)

The formation of the amide bond is not spontaneous and requires the activation of the carboxyl group of the incoming amino acid. This is accomplished using coupling reagents . beilstein-journals.org Over the years, a vast number of coupling reagents have been developed to improve efficiency and reduce side reactions, particularly racemization. acs.org

These reagents convert the carboxylic acid into a more reactive species (e.g., an active ester or a symmetric anhydride) that is susceptible to nucleophilic attack by the free amino group of the growing peptide chain.

Table 4: Major Classes of Coupling Reagents for Peptide Synthesis

ClassExample ReagentAbbreviationKey Features
Carbodiimides N,N'-DicyclohexylcarbodiimideDCCOne of the earliest reagents; forms an insoluble urea (B33335) byproduct.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble version of DCC, often used with additives like HOBt. sci-hub.se
Aminium/Uronium Salts HBTU / HCTUHBTU / HCTUBased on HOBt/Cl-HOBt; highly efficient and widely used in automated SPPS. acs.org
HATUHATUBased on HOAt; extremely reactive, useful for sterically hindered couplings. acs.org
COMUCOMUOxymaPure-based; shows high efficiency with reduced epimerization and is more soluble than HATU. acs.org
Phosphonium Salts PyBOP / PyAOPPyBOP / PyAOPBOP analogues; very effective, but can produce carcinogenic byproducts. PyBOP is a safer alternative.
Hypervalent Iodine Reagents 1-Benzoyloxy-1,2-benziodoxol-3-(1H)-oneIBA-OBzA stable iodine(III) reagent that can mediate peptide coupling in both solution and solid phase. nih.gov
Halopyridinium Reagents 4-Iodine N-methylpyridinium4IMPA recently developed cost-effective and stable reagent for SPPS that minimizes racemization. nih.gov

The choice of coupling reagent and protecting group strategy is interdependent and tailored to the specific peptide sequence to maximize yield and purity of the final this compound product.

Enzymatic Hydrolysis and Proteolytic Degradation of this compound

This compound, a synthetic dipeptide, serves as a valuable substrate for studying the kinetics and specificity of certain proteolytic enzymes, particularly pepsin. Its chemical structure makes it susceptible to cleavage by enzymes that recognize aromatic amino acid residues.

The enzymatic breakdown of N-acetyl-L-phenylalanyl-L-diiodotyrosine by pepsin has been a subject of detailed kinetic investigation. acs.orgacs.orgnih.gov These studies are crucial for understanding the active site of pepsin and the factors that govern its catalytic function. acs.org The hydrolysis of this dipeptide by pepsin follows Michaelis-Menten kinetics, allowing for the determination of key parameters that describe the enzyme's binding and catalytic efficiency. acs.org

Research indicates that the binding of the substrate, N-acetyl-L-phenylalanyl-L-3,5-diiodotyrosine, to pepsin can induce a conformational change in the enzyme. nih.gov This interaction suggests a dynamic process at the active site, where the enzyme adapts to the substrate to facilitate catalysis. nih.gov The hydrolysis is optimal in acidic conditions, consistent with pepsin's role as a digestive enzyme in the stomach. acs.org Kinetic analyses have been performed at various pH levels and ionic strengths to map the activity profile of pepsin with this substrate. acs.org

Interactive Table: Kinetic Constants for Pepsin-Catalyzed Hydrolysis of N-Acetyl-L-phenylalanyl-L-diiodotyrosine Data derived from studies at 37°C. The Michaelis constant (KM) reflects the substrate concentration at which the reaction rate is half of the maximum, while the catalytic constant (kcat or k3) represents the turnover number.

pHKM (M)k3 (sec⁻¹)Standard Free Energy of Association (ΔF°) (kcal/mole)
2.03.40 x 10⁻⁴2.11-4.84
4.51.85 x 10⁻³0.09-3.83

Source: Jackson, W. T., Schlamowitz, M., & Shaw, A. (1965). acs.org

Pepsin exhibits a preference for cleaving peptide bonds between hydrophobic and, particularly, aromatic amino acids. researchgate.net The synthetic substrate N-acetyl-L-phenylalanyl-L-diiodotyrosine is considered a good substrate for pepsin A. nih.gov The presence of the bulky, iodinated tyrosine residue significantly enhances its susceptibility to pepsin cleavage. semanticscholar.org

Studies have shown that the iodination of the tyrosine residue in a similar substrate, acetyl-L-phenylalanyl-L-tyrosine, increases its sensitivity to pepsin-catalyzed hydrolysis by nearly tenfold. semanticscholar.org This suggests that the diiodotyrosine moiety contributes to a "better fit" within the enzyme's active site, enhancing catalytic efficiency. semanticscholar.org Further research into the active site using site-directed mutagenesis has revealed that specific residues, such as glycine-76, are critical for the flexibility of the active-site loop and are essential for efficient catalysis. nih.gov Mutants with altered residues at this position (e.g., G76A, G76V) exhibit lower catalytic efficiency in hydrolyzing substrates like this compound. nih.gov The catalytic efficiency of pepsin can also vary between different isoforms of the enzyme, as demonstrated in studies on turtle pepsin, where nine different isoforms hydrolyzed N-acetyl-L-phenylalanyl-L-diiodotyrosine at somewhat different rates. nih.gov

Chemical modification of pepsin can have a differential impact on its activity depending on the substrate. Acetylation of pepsin using acetylimidazole presents a particularly interesting case. researchgate.net When pepsin is acetylated, its general proteolytic activity against a protein substrate like hemoglobin decreases. researchgate.net However, the same modification leads to a 2.5-fold increase in the rate of hydrolysis of the synthetic substrate N-acetyl-dl-phenylalanyldiiodotyrosine. researchgate.net This enhanced activity can be reversed by deacetylation with hydroxylamine. researchgate.net This suggests that the acetylation of certain tyrosine residues in pepsin alters the enzyme's conformation in a way that favors the binding or cleavage of this specific small dipeptide substrate, while hindering its ability to process larger protein substrates. researchgate.net

Interactive Table: Effect of Acetylation on Pepsin Activity

SubstrateEffect of Pepsin AcetylationFold Change in Activity
HemoglobinDecrease-
N-acetyl-dl-phenylalanyldiiodotyrosineIncrease+2.5

Source: Perlmann, G. E. (1966). researchgate.net

Chymotrypsin (B1334515) is another protease that preferentially cleaves peptide bonds adjacent to aromatic amino acids. chemistryguru.com.sg While pepsin is the primary enzyme studied with this compound, chymotrypsin has been studied extensively with analogous peptide structures. For instance, kinetic studies on chymotrypsin A have utilized a series of N-acetyl-L-phenylalanyl peptides, such as Ac-Phe-(Gly)n-NH2 and those containing alanine (B10760859) substitutions, to investigate the effect of the leaving group's structure on catalytic efficiency. nih.gov

Interestingly, one study on the digestive enzymes of blowfly larvae used N-acetyl-L-phenylalanyl diiodotyrosine as a substrate to specifically test for chymotryptic activity at a neutral pH of 7.0, indicating that under certain conditions, chymotrypsin-like enzymes can indeed hydrolyze this compound. oup.com This contrasts with the same study using it as a pepsin-specific substrate at an acidic pH of 2.5. oup.com Generally, however, studies on chymotrypsin focus on analogs to probe the enzyme's subsite requirements and mechanism. nih.govnih.gov

Pepsin-Catalyzed Hydrolysis: Kinetics and Mechanistic Studies

Role as a Substrate or Product in Amino Acid Metabolic Cascades (Non-Clinical)

This compound is a synthetic compound used in laboratory research and is not a direct product or substrate in natural metabolic cascades. However, its constituent amino acids, phenylalanine and tyrosine, are central to major metabolic pathways.

The biochemical pathway that produces the precursors of this compound is fundamental to amino acid metabolism in mammals. Phenylalanine is an essential amino acid, meaning it must be obtained from the diet. nih.govwikipedia.org A primary metabolic fate of phenylalanine is its conversion to tyrosine, a non-essential amino acid. davuniversity.orgwikipedia.orgwikipedia.org

This irreversible reaction is catalyzed by the enzyme phenylalanine hydroxylase, which is found in large amounts in the liver. davuniversity.orgwikipedia.org The conversion involves the hydroxylation of the phenyl group at the para-position. davuniversity.orgresearchgate.net The reaction requires molecular oxygen and a specific coenzyme, tetrahydrobiopterin (B1682763) (BH4). davuniversity.orgresearchgate.netyoutube.com During the reaction, tetrahydrobiopterin is oxidized to dihydrobiopterin and must be regenerated by the enzyme dihydrobiopterin reductase in an NADPH-dependent reaction to participate in further catalytic cycles. davuniversity.org This conversion is not only the first step in the catabolism of excess phenylalanine but also the primary source for the endogenous synthesis of tyrosine. nih.gov Tyrosine then serves as a precursor for numerous important biological molecules and can be artificially modified to produce diiodotyrosine for synthetic purposes. nih.govwikipedia.org

Interactive Table: Phenylalanine to Tyrosine Conversion Pathway

Starting MetaboliteEnzymeKey Cofactor(s)Product
L-PhenylalaninePhenylalanine hydroxylaseTetrahydrobiopterin (BH4), O₂L-Tyrosine

Source: Multiple sources. davuniversity.orgwikipedia.orgresearchgate.netyoutube.com

Iodination of Tyrosine Residues Leading to Diiodotyrosine Formation

The formation of diiodotyrosine (DIT) is a critical step in the biosynthesis of thyroid hormones, occurring within the follicular lumen of the thyroid gland. cusabio.combritannica.com This process, known as organification, involves the incorporation of iodine into tyrosine residues that are part of the large glycoprotein, thyroglobulin (Tg). ejbps.compatsnap.com The entire sequence is orchestrated by the enzyme thyroid peroxidase (TPO), a heme-containing protein located at the apical membrane of thyroid follicular cells. fiveable.megenscript.comoup.com

The process begins with dietary iodine being absorbed and converted to iodide (I⁻) in the gastrointestinal tract. ejbps.com This iodide is then actively transported from the bloodstream into the thyroid follicular cells. cusabio.compatsnap.com Once inside the cell, iodide is shuttled into the follicular lumen, an amorphous substance composed almost entirely of thyroglobulin. cusabio.commyadlm.org

Within the colloid, thyroid peroxidase utilizes hydrogen peroxide (H₂O₂) to oxidize iodide ions (I⁻) into a more reactive iodine species, sometimes referred to as active iodine (I or I⁺). britannica.compatsnap.comwikipedia.org This oxidized iodine is then covalently attached to the phenol ring of specific tyrosine residues on the thyroglobulin backbone. patsnap.commyadlm.org The iodination occurs sequentially; the first iodine atom is added to form 3-monoiodotyrosine (MIT). fiveable.memyadlm.org Subsequently, a second iodine atom is added to the same tyrosine residue to form 3,5-diiodotyrosine (DIT). fiveable.memyadlm.orgwikipedia.org The spatial alignment and specific amino acid sequences surrounding the tyrosine residues within the thyroglobulin molecule are believed to be crucial factors influencing which tyrosines are iodinated and the subsequent coupling reactions. imrpress.compnas.org

Table 1: Key Components in Diiodotyrosine (DIT) Formation

ComponentTypeFunction
Thyroglobulin (Tg) GlycoproteinServes as the protein backbone or matrix providing tyrosine residues for iodination. ejbps.commyadlm.org
Iodide (I⁻) IonThe raw material, transported from the blood into the thyroid gland. patsnap.com
Thyroid Peroxidase (TPO) EnzymeCatalyzes both the oxidation of iodide and its attachment to tyrosine residues. fiveable.megenscript.comoup.com
Hydrogen Peroxide (H₂O₂) Oxidizing AgentRequired by TPO to oxidize iodide into a reactive form. wikipedia.orgbmj.com
Tyrosine Amino AcidThe specific residue on thyroglobulin that gets iodinated. patsnap.com
Monoiodotyrosine (MIT) IntermediateThe precursor to DIT, formed by the addition of one iodine atom to tyrosine. genscript.commyadlm.org

Biochemical Relevance of Diiodotyrosine as an Intermediate in Iodothyronine Biosynthesis (Non-Clinical)

Diiodotyrosine is not merely a product of tyrosine iodination but a pivotal intermediate in the synthesis of the active thyroid hormones, thyroxine (T4) and triiodothyronine (T3). britannica.comwikipedia.org Following its formation on the thyroglobulin scaffold, DIT participates in a crucial coupling reaction, which is also catalyzed by the enzyme thyroid peroxidase. genscript.commyadlm.org

This coupling process involves the joining of two iodotyrosine residues to form the characteristic diphenyl ether structure of iodothyronines. myadlm.org There are two primary coupling outcomes involving DIT:

Formation of Thyroxine (T4): Two molecules of diiodotyrosine (DIT) are coupled together. This reaction links the phenyl group of one DIT molecule to another, resulting in the formation of a thyroxine residue, which contains four iodine atoms. myadlm.orgmdpi.com

Formation of Triiodothyronine (T3): One molecule of diiodotyrosine (DIT) is coupled with one molecule of monoiodotyrosine (MIT). This results in the formation of a triiodothyronine residue, which contains three iodine atoms. myadlm.orgwikipedia.org

The newly synthesized T4 and T3 remain part of the thyroglobulin protein and are stored in this form within the follicular colloid. cusabio.comejbps.com When the body requires thyroid hormones, the thyroglobulin is taken back into the follicular cells via pinocytosis, where it fuses with lysosomes. Proteolytic enzymes then digest the thyroglobulin, releasing T4, T3, DIT, and MIT into the cell. ejbps.commyadlm.org While T4 and T3 are secreted into the bloodstream, the non-hormonal DIT and MIT are typically deiodinated by the enzyme iodotyrosine deiodinase (DEHAL1), which salvages the iodide for reuse in subsequent hormone synthesis. ejbps.combioscientifica.comoup.com Free DIT has also been shown in some studies to stimulate the coupling reaction catalyzed by peroxidases. researchgate.net

Table 2: Products of Iodothyronine Biosynthesis from Diiodotyrosine

Precursor(s)ProductDescription
DIT + DIT Thyroxine (T4)The primary thyroid hormone secreted by the thyroid gland, formed by the coupling of two diiodotyrosine residues. myadlm.orgmdpi.com
DIT + MIT Triiodothyronine (T3)A more biologically active thyroid hormone, formed by the coupling of one diiodotyrosine and one monoiodotyrosine residue. myadlm.orgwikipedia.org

Antioxidative Mechanisms Attributed to Diiodotyrosine in Mitochondrial Systems (Non-Clinical)

Beyond its role as a thyroid hormone precursor, diiodotyrosine has been investigated for its potential antioxidative properties, particularly within mitochondrial systems. Mitochondria are central to cellular energy production but are also a primary source of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can cause oxidative damage if they accumulate. mdpi.comnih.gov

Quantum chemistry-based molecular modeling studies have explored the antioxidant capabilities of diiodotyrosine. oatext.com Research using density functional theory-based molecular modeling (DFT/MM) has verified that 2,6-diiodotyrosine can act as an antioxidant. oatext.com The proposed mechanism involves diiodotyrosine preventing the accumulation of hydrogen peroxide in mitochondria, thereby protecting the organelle from oxidative damage. oatext.com This action is considered homologous to that of the thyroid hormone T4. oatext.com The study suggests that the van der Waals aggregation of hypoiodous acid (HOI) with tyrosine leads to the formation of diiodotyrosine, which then exerts its antioxidative effect. oatext.com

This antioxidant capacity is significant because excessive ROS in mitochondria can lead to mitochondrial dysfunction, a factor implicated in various pathological conditions. nih.govbiorxiv.org While iodine itself is known to have antioxidant properties and can act as a free radical scavenger, the specific role of organically bound iodine, as in DIT, is an area of active research. researchgate.netoup.com Some studies indicate that the antioxidant effect of organic iodides like DIT may be more potent than that of inorganic iodine. researchgate.net The thyroid gland has a well-developed antioxidant defense system, including enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase, to counteract the ROS generated during hormone synthesis. nih.gov The intrinsic antioxidant properties of iodinated compounds like diiodotyrosine could contribute to this protective environment.

Enzymatic Degradation of Racemic Mixtures in Peptide Synthesis and Metabolism

In the context of peptide synthesis and metabolism, the chirality of amino acids like diiodotyrosine is of fundamental importance. Chemical synthesis of peptides or amino acid derivatives often results in racemic mixtures, which contain equal amounts of both the L- and D-enantiomers. Since biological systems, particularly protein synthesis, are highly stereospecific and primarily utilize L-amino acids, the resolution of these racemic mixtures is crucial.

Enzymatic degradation offers a highly selective method for resolving racemic mixtures, a process known as kinetic resolution. This technique exploits the stereoselectivity of enzymes, which will preferentially act on one enantiomer while leaving the other untouched. Several enzymatic strategies can be employed:

Selective Hydrolysis: Enzymes such as aminoacylases or lipases can be used to selectively hydrolyze an N-acyl derivative of one amino acid enantiomer from a racemic mixture, allowing for the separation of the resulting free amino acid from the unreacted acylated enantiomer.

Selective Oxidation: An (R)- or (L)-amino acid oxidase can be used to selectively oxidize one enantiomer to an achiral α-keto acid. acs.orgrsc.org This intermediate can then be removed or, in a more advanced process called dynamic kinetic resolution (DKR), be converted back into the desired enantiomer.

Dynamic Kinetic Resolution (DKR): This powerful approach combines a selective enzymatic reaction with in-situ racemization of the less reactive enantiomer. For instance, an (R)-amino acid oxidase can convert the R-enantiomer to an achiral intermediate. Simultaneously, a racemase enzyme or a chemical method can continuously convert the remaining D-enantiomer into the R-enantiomer, feeding it into the enzymatic reaction. rsc.orgnih.gov In another DKR approach, a stereoselective amino acid amidase can be paired with a racemase to convert a racemic amino acid amide entirely into a single desired chiral amino acid. nih.gov

These enzymatic methods are advantageous due to their high efficiency and stereoselectivity under mild reaction conditions, making them effective for producing optically pure amino acids and peptides.

Table 3: Enzymes in Racemic Resolution Applicable to Amino Acid Derivatives

Enzyme ClassExampleFunction in Resolution
Amidases/Aminopeptidases L-amino acid amidaseStereoselective hydrolysis of an amino acid amide to a free amino acid. nih.gov
Acylases D-amino acylaseStereoselective hydrolysis of an N-acyl amino acid. nih.gov
Oxidases (R)-amino acid oxidaseStereoselective oxidation of an R-amino acid to an achiral keto acid. acs.org
Racemases α-amino-ε-caprolactam racemaseCatalyzes the interconversion of D- and L-enantiomers, enabling dynamic kinetic resolution. nih.gov
Dehydrogenases L-amino acid dehydrogenaseAsymmetric reductive amination of a keto acid to form an L-amino acid. rsc.org

Molecular Interactions and Recognition Mechanisms of Phenylalanyl Diiodotyrosine

Enzyme-Substrate Binding Dynamics and Conformational Studies

The binding of a substrate to an enzyme is a dynamic process that often involves structural rearrangements in both molecules. This mutual adaptation is crucial for catalysis and specificity.

The binding of N-acetyl-L-phenylalanyl-L-3,5-diiodotyrosine to the protease pepsin has been shown to induce a distinct conformational change in the enzyme nih.gov. Studies using circular dichroism, a spectroscopic technique sensitive to protein secondary structure, have provided evidence for this structural alteration upon substrate binding nih.gov. This phenomenon, often described by the "induced fit" model, suggests that the enzyme's active site is not a rigid lock but a flexible structure that adapts to the shape of the substrate youtube.com. This initial loose binding is followed by a conformational change in the enzyme that leads to a tighter, more precise fit, optimizing the orientation of catalytic residues and the substrate for the reaction youtube.com. The conformational change in pepsin upon binding its substrate highlights the dynamic nature of enzyme-substrate interactions nih.gov.

Enzyme Substrate Method of Observation Key Finding
PepsinN-acetyl-L-phenylalanyl-L-3,5-diiodotyrosineCircular DichroismSubstrate binding induces a conformational change in the enzyme's structure. nih.gov

Enzyme specificity is the ability to select a particular substrate from a pool of similar molecules, a critical feature for orderly metabolic function youtube.com. This molecular recognition is governed by the structural and chemical complementarity between the enzyme's active site and the substrate youtube.comjackwestin.com. The active site is a three-dimensional pocket composed of a unique arrangement of amino acid residues whose side chains create a specific chemical environment jackwestin.com.

For a substrate like Phenylalanyl-diiodotyrosine, several factors determine its specific binding to an enzyme:

Shape Complementarity: The active site must be large enough to accommodate the bulky diiodotyrosine moiety and the phenyl ring of the phenylalanine residue. The precise geometry of the pocket ensures that only substrates with the correct shape can bind effectively jackwestin.com.

Hydrogen Bonding: The amino and carboxyl groups of the peptide backbone, as well as the hydroxyl group on the tyrosine ring, can form hydrogen bonds with polar amino acid residues in the active site, such as aspartate, glutamate, or lysine embopress.orgnih.gov.

Hydrophobic Interactions: The aromatic rings of both phenylalanine and diiodotyrosine are nonpolar and will favorably interact with hydrophobic residues (e.g., leucine, isoleucine, valine) within the active site, excluding water molecules and strengthening the binding nih.gov.

Electrostatic Interactions: Charged residues in the active site can form salt bridges with the charged amino and carboxyl termini of the dipeptide, contributing to the stability of the enzyme-substrate complex embopress.org.

The combination of these interactions ensures that this compound binds with high affinity and specificity to its target enzyme, positioning it correctly for catalysis jackwestin.com.

Advanced Computational Modeling and Simulation Studies

Computational chemistry provides powerful tools to investigate molecular interactions at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Quantum mechanics/molecular mechanics (QM/MM) methods, such as those combining Density Functional Theory (DFT) and Molecular Mechanics (MM), are valuable for studying chemical reactions in large biological systems nih.gov. DFT, a quantum mechanical method, is used to accurately describe the electronic structure of the reacting region where bonds are formed and broken, while the larger protein environment is treated with the more computationally efficient MM force fields nih.gov.

DFT/MM simulations have been successfully employed to verify the reaction pathway for the formation of 2,6-diiodotyrosine from phenylalanine oatext.com. These studies model the aggregation of hypoiodous acid (HOI) with phenylalanine to form tyrosine, followed by the subsequent aggregation of tyrosine with HOI to yield 2,6-diiodotyrosine oatext.com. By calculating the energetics of the transition states and intermediates, DFT/MM methods can validate the proposed mechanism and provide a detailed understanding of the reaction's feasibility oatext.com.

Computational Method Application Key Finding
DFT/MMVerification of diiodotyrosine formation pathwayConfirmed the reaction sequence from phenylalanine to 2,6-diiodotyrosine via aggregation with hypoiodous acid. oatext.com
DFT/MMAnalysis of antioxidant propertiesRevealed that 2,6-diiodotyrosine can aggregate with hydroxyl radicals, delocalizing the radical density and reducing its oxidative potential. oatext.com

Intermolecular forces are the non-covalent attractions between molecules that are crucial for molecular recognition and chemical reactions savemyexams.com. Van der Waals forces, which include London dispersion forces, are the weakest type of intermolecular force but are collectively significant, especially over large molecular surfaces savemyexams.commasterorganicchemistry.com. They arise from temporary fluctuations in electron distribution, creating transient dipoles that induce complementary dipoles in neighboring molecules studymind.co.uk.

In the formation of diiodotyrosine, DFT/MM calculations have shown that Van der Waals forces play a critical role oatext.com. These forces induce the aggregation of hypoiodous acid (HOI) with phenylalanine and subsequently with tyrosine oatext.com. This vdW-induced aggregation brings the reactants into close proximity, facilitating the iodination reactions that lead to the formation of 2,6-diiodotyrosine oatext.com.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site youtube.com. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site and scoring them based on their energetic favorability youtube.com. This method can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex nih.govajol.info.

Following docking, molecular dynamics (MD) simulations can be performed to refine the docked complex and analyze its dynamic behavior over time nih.gov. MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the flexibility of the protein and ligand and the stability of their interactions nih.gov. For instance, MD simulations on docked dityrosine-protein complexes were used to obtain more reliable binding conformations and to study the stability of the complex over tens of nanoseconds nih.gov. Such simulations are essential for understanding the thermodynamics and kinetics of ligand binding and for validating the interactions predicted by docking studies nih.gov.

Computational Technique Purpose Information Gained
Molecular DockingPredicts binding mode of a ligand to a protein. youtube.comIdentifies key interacting residues, binding affinity (scoring function), and preferred ligand conformation. nih.govajol.info
Molecular Dynamics (MD) SimulationStudies the time-dependent behavior of a molecular system.Assesses the stability of the ligand-protein complex, reveals conformational changes, and provides insights into binding free energies. nih.gov

Interactions with Biological Macromolecules and Binding Sites (Non-Clinical)

The dipeptide this compound, composed of a phenylalanine residue and a diiodotyrosine residue, interacts with biological macromolecules through mechanisms characteristic of its constituent amino acids. Non-clinical, in vitro studies and computational models have elucidated how halogenated amino acids and phenylalanine derivatives engage with transport systems, receptors, and enzymatic machinery.

Investigation of Halogenated Amino Acid Binding to Transport Systems (Non-Clinical)

Halogenated amino acids, a key component of this compound, are recognized by specific transport systems, such as the L-type Amino Acid Transporter 1 (LAT1). nih.gov LAT1 is a crucial transporter for large, neutral amino acids and is highly expressed at the blood-brain barrier and in various tissues. nih.govnih.gov Its ability to transport halogen-containing compounds like thyroid hormones makes it a relevant system for studying the interactions of diiodotyrosine. nih.govnih.gov

In silico studies combining homology modeling, molecular docking, and quantum mechanics have been used to investigate the binding of halogen-containing L-phenylalanine-based ligands to LAT1. nih.gov These models reveal a dual nature of ligand-protein binding:

Amino Acid Moiety Interactions: The core amino acid structure of the ligand forms hydrogen bonds with backbone residues of the transporter.

Side Chain Interactions: The aromatic side chain of the ligand engages in hydrophobic interactions with residues lining the binding pocket.

The presence of halogens, such as iodine in diiodotyrosine, can potentiate binding affinity not just by increasing lipophilicity but also by participating in polar interactions, including halogen bonds, which contribute to the binding free energy. nih.gov For a compound to be a LAT1 substrate, it generally requires a free carboxyl and amino group. researchgate.net

Table 1: Molecular Interactions in the LAT1 Binding Site

Interaction TypeDescriptionKey Interacting Elements
Hydrogen BondsInteractions between the ligand's amino acid moiety and the transporter's backbone.Ligand's amino and carboxyl groups; LAT1 backbone residues
Hydrophobic InteractionsEngagement of the ligand's side chain with nonpolar residues in the binding site.Ligand's aromatic/hydrophobic side chain; LAT1 hydrophobic pocket residues
Halogen BondsElectrostatic interactions involving halogen atoms on the ligand that contribute to binding free energy.Ligand's halogen atoms (e.g., Iodine); Electrostatic environment of the binding site

Influence of Phenylalanine Derivatives on Receptor Binding Affinities (Non-Clinical, in vitro)

The phenylalanine component of the dipeptide is a crucial determinant of its interaction with various receptors. In vitro studies have demonstrated that synthetic phenylalanine derivatives can act as competitive antagonists at ionotropic glutamate receptors, particularly the AMPA receptor. nih.gov Certain substitutions on the phenyl ring can yield potent ligands with high selectivity for AMPA receptors over NMDA and kainate (KA) receptors. nih.gov For instance, the combination of a 3'-hydroxy group with a 5-nitro-6-chloro pattern on the phenylalanine ring resulted in compounds with AMPA receptor binding affinities in the micromolar range. nih.gov

Furthermore, L-phenylalanine itself has been shown to interact with the NMDA receptor. nih.gov In vitro patch-clamp studies on cultured hippocampal neurons revealed that L-phenylalanine can specifically and reversibly inhibit NMDA-activated currents. nih.govresearchgate.net This inhibition is concentration-dependent and occurs via competition with glycine at its co-agonist binding site on the NMDA receptor complex. nih.gov This interaction is specific, as L-phenylalanine did not significantly affect AMPA-activated currents. nih.govresearchgate.net

Table 2: In Vitro Receptor Interactions of Phenylalanine Derivatives

Derivative/CompoundTarget ReceptorInteraction TypeKey Finding (Affinity/Concentration)Reference
Aryl-substituted PhenylalaninesAMPA ReceptorCompetitive AntagonistKi in the range of 0.92–3.1 µM nih.gov
L-PhenylalanineNMDA ReceptorCompetitive Inhibitor (at glycine site)IC50 = 1.71 ± 0.24 mM nih.gov

Molecular Basis of Interactions with Thyroid Hormone Synthesis Machinery (Non-Clinical)

The diiodotyrosine (DIT) moiety directly interacts with the primary enzyme responsible for thyroid hormone synthesis, thyroid peroxidase (TPO). nih.gov Non-clinical studies have shown that free DIT has a complex, dual effect on the reactions catalyzed by TPO. nih.gov

Inhibition: At concentrations higher than 5 µM, free DIT acts as a competitive inhibitor of thyroglobulin iodination. This suggests that DIT competes with tyrosine residues on thyroglobulin for the active site(s) of the TPO enzyme. It also competitively inhibits the peroxidation of iodide. nih.gov

Stimulation: Conversely, at very low concentrations (around 0.05 µM), free DIT stimulates the synthesis of thyroid hormones. The relationship between DIT concentration and hormone synthesis follows an S-shaped curve, indicating that DIT may act as a regulatory ligand for TPO, enhancing the coupling of iodotyrosine residues. nih.gov

Further studies have shown that TPO can catalyze an exchange reaction between the iodine atoms of a free DIT molecule and iodide in the surrounding medium, a process that is also inhibited by thyroglobulin. nih.gov This suggests competition for the same enzyme sites. However, evidence indicates that free DIT is not directly incorporated into thyroid hormones; rather, TPO catalyzes an intramolecular coupling between iodotyrosine residues already part of the thyroglobulin protein. nih.gov

Table 3: Concentration-Dependent Effects of Diiodotyrosine on Thyroid Peroxidase (TPO) Activity

DIT ConcentrationEffect on TPO-Catalyzed ReactionMechanism of Action
> 5 µMInhibition of thyroglobulin iodinationCompetitive inhibitor at the substrate site
~ 0.05 µMStimulation of thyroid hormone synthesisActs as a regulatory ligand

Advanced Analytical and Structural Elucidation Methodologies for Phenylalanyl Diiodotyrosine

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are fundamental to the analysis of Phenylalanyl-diiodotyrosine, enabling its separation from related compounds and precise quantification. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analytical approach, offering versatility through various configurations.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of this compound. The method leverages a stationary phase, typically a C18 silica-based column, and a mobile phase to separate the dipeptide from its constituent amino acids and other related substances. nih.gov The aromatic nature of both phenylalanine and tyrosine residues allows for sensitive detection using UV spectrophotometry. nih.gov

A typical reversed-phase HPLC method would involve a gradient elution, where the mobile phase composition is varied over time to achieve optimal separation. For instance, a gradient system using water with an ion-pairing agent like trifluoroacetic acid (TFA) and an organic modifier such as acetonitrile (B52724) is effective for separating polar compounds like peptides. helixchrom.comhelixchrom.com The quantification is achieved by integrating the area under the peak corresponding to the dipeptide and comparing it to a calibration curve generated from standards of known concentration. researchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterValue/Description
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 10 µL

On-line microdialysis coupled with liquid chromatography (MD-LC) is a powerful technique for monitoring dynamic biochemical processes, such as enzyme kinetics, in near real-time. nih.govscispace.com This method uses a microdialysis probe to sample this compound from a reaction vessel—for example, one where the dipeptide is being synthesized or degraded by an enzyme. The dialysate, containing a low concentration of the analyte, is automatically and continuously transferred to an HPLC system for analysis. researchgate.net

This automated setup allows for the unattended monitoring of the dipeptide's concentration over time, generating precise data for kinetic modeling. The high sensitivity of modern HPLC systems, often coupled with mass spectrometry, is crucial for analyzing the small sample volumes and low analyte concentrations typical of microdialysis. nih.gov This approach minimizes sample handling and provides a detailed temporal profile of the reaction.

Table 2: Example Data from a Microdialysis-LC Enzyme Kinetic Study

Time Point (minutes)This compound Concentration (µM)
0100.0
585.2
1071.5
1558.9
2047.3
3029.8

Ensuring the purity of this compound is critical, and HPLC-based methods are essential for comprehensive impurity profiling. mdpi.com These methods are designed to detect and quantify any substance present besides the main dipeptide, including synthetic precursors (e.g., Phenylalanine, Diiodotyrosine), by-products, or degradation products. strath.ac.uk High-resolution columns and optimized gradient conditions are employed to achieve separation of structurally similar impurities from the main compound peak. sigmaaldrich.com

The identification of these impurities is often supported by coupling the HPLC system to a mass spectrometer (LC-MS). mdpi.com This allows for the determination of the molecular weight of each impurity, providing clues to its identity. An effective impurity profiling method must demonstrate specificity, linearity, and a low limit of detection (LOD) and quantification (LOQ) for all potential impurities.

Table 3: Hypothetical Impurity Profile for this compound

Peak IDRetention Time (min)Probable IdentityConcentration (%)
14.2Phenylalanine0.08
26.8Diiodotyrosine0.11
312.5This compound 99.75
414.1Unidentified Synthesis By-product0.04
516.3Degradation Product0.02

High-Resolution Mass Spectrometry-Based Characterization

Mass spectrometry (MS) provides unequivocal data on the molecular weight and structure of this compound. High-resolution MS techniques are particularly valuable for their accuracy and the depth of structural information they can yield.

High-resolution tandem mass spectrometry (HRMS/MS) is the gold standard for confirming the chemical structure of peptides like this compound. nih.gov The first stage of analysis (MS1) involves determining the accurate mass of the intact dipeptide ion (the precursor ion) with high precision, which confirms its elemental composition. nih.gov

In the second stage (MS/MS), this precursor ion is selected and fragmented, typically through collision-induced dissociation. researchgate.net The fragmentation occurs predictably, primarily at the peptide bond, generating a series of characteristic product ions (b-ions and y-ions). The masses of these fragments are then measured, and their pattern serves as a definitive fingerprint of the amino acid sequence, confirming that Phenylalanine is the N-terminal residue and Diiodotyrosine is the C-terminal residue. researchgate.netsemanticscholar.org

Table 4: Expected HRMS/MS Fragmentation Data for this compound

Ion TypeFragment SequenceCalculated Monoisotopic Mass (Da)
Precursor [M+H]⁺ Phe-DiiodoTyr 585.9565
b₁Phe148.0757
b₂Phe-DiiodoTyr585.9565
y₁DiiodoTyr437.8891

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a sophisticated technique used to probe the structure and dynamics of proteins and peptides in solution. nih.govnih.gov When a peptide like this compound is exposed to a deuterated solvent (e.g., D₂O), labile hydrogens, such as those on the peptide backbone amide, can exchange for deuterium (B1214612) atoms. nih.gov This results in a measurable increase in the peptide's mass. iaanalysis.com

The rate of this exchange is dependent on the local structural environment; hydrogens involved in stable hydrogen bonds or shielded from the solvent exchange more slowly. researchgate.net For a small, flexible dipeptide, the exchange of the single backbone amide hydrogen is expected to be very rapid. peptone.io By performing the exchange on a very short timescale (milliseconds to seconds) and rapidly quenching the reaction, HDX-MS can provide insights into the conformational dynamics of the peptide. researchgate.net The mass shift is precisely measured by MS, indicating the level of deuterium incorporation. youtube.com

Table 5: Illustrative Data for HDX-MS of this compound

ConditionDescriptionExpected Mass Shift (Da)
Unlabeled This compound in H₂O buffer+0
Deuterium Labeled After brief exposure to D₂O buffer~ +1 (for exchange of one backbone amide proton)

Infrared Multiple Photon Dissociation (IRMPD) for Detecting Post-Translational Modifications

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is a sophisticated mass spectrometry technique that provides detailed structural information about gas-phase ions, making it particularly valuable for identifying and characterizing post-translational modifications (PTMs). acs.orgnih.govresearchgate.net The method involves irradiating mass-selected ions with a tunable infrared laser. nih.gov When the laser's frequency matches a vibrational mode of the ion, the ion absorbs multiple photons, leading to an increase in its internal energy and eventual fragmentation. wikipedia.org By monitoring the fragmentation yield as a function of the laser wavelength, a vibrational spectrum of the ion is generated, which serves as a molecular fingerprint. acs.orguniroma1.it

This technique is highly sensitive to changes in molecular structure, allowing for the precise localization of modifications on amino acids and peptides. nih.govresearchgate.net IRMPD is not considered a high-throughput proteomics tool; rather, it offers in-depth structural analysis of specific modified species. acs.orgnih.gov The resulting vibrational data can be compared with theoretical spectra calculated for candidate structures, enabling unambiguous identification of the modification and its position. nih.gov

IRMPD spectroscopy has proven instrumental in probing the structures of fragment ions from protonated tyrosine residues with varying degrees of iodination. acs.org Studies on UV photodissociation products of protonated 3,5-diiodotyrosine have utilized IRMPD to characterize the resulting fragment ions. The comparison between the experimental IRMPD spectra and calculated IR spectra of plausible ion structures allows for clear structural derivation. acs.org This approach is crucial for understanding the fragmentation pathways of modified amino acids, which is essential for developing reliable mass spectrometry-based sequencing methods. acs.org

The application of IRMPD extends to a wide range of PTMs, including phosphorylation, sulfonation, and nitration. nih.govuniroma1.it By characterizing various model systems, researchers have identified specific spectral signatures for different modifications, which can be used to develop selective fragmentation workflows in more complex mixtures. nih.gov

TechniquePrincipleApplication to PTMsKey Finding for Iodinated Tyrosine
IRMPD Spectroscopy Mass-selected ions absorb multiple IR photons at resonant vibrational frequencies, leading to fragmentation. An IR spectrum is generated by plotting fragment intensity vs. IR wavelength. nih.govwikipedia.orgProvides a vibrational fingerprint of the modified peptide, allowing for the identification and localization of the PTM. acs.orgnih.govSuccessfully used to probe and derive the structure of fragment ions obtained from protonated 3,5-diiodotyrosine. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for determining the three-dimensional structures and dynamics of molecules in solution. biopchem.education It provides atomic-resolution data by probing the magnetic properties of atomic nuclei. For peptides like this compound, NMR is indispensable for elucidating not only the primary structure but also the preferred conformation and intermolecular interactions.

1D and 2D NMR Techniques for Dipeptide Structure Elucidation

The structural characterization of a dipeptide begins with one-dimensional (1D) ¹H-NMR spectroscopy. emerypharma.com This experiment provides fundamental information about the chemical environment of each proton, including its chemical shift, multiplicity (splitting pattern), and integration (number of protons). emerypharma.com However, due to signal overlap, especially in complex molecules, 1D spectra alone are often insufficient for complete assignment. acs.orguzh.ch

Two-dimensional (2D) NMR techniques are essential for resolving ambiguities and establishing connectivity between atoms. emerypharma.comacs.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is a cornerstone for dipeptide analysis. acs.org It reveals correlations between protons that are coupled to each other, typically through two or three chemical bonds. biopchem.educationemerypharma.com This information is used to trace the spin systems within each amino acid residue, for instance, by connecting the amide proton (N-H) to the alpha-proton (α-H) and then to the beta-protons (β-H) of the side chain. By analyzing the cross-peaks in a COSY spectrum, one can assign all the proton signals in the more congested 1D spectrum. acs.org

Total Correlation Spectroscopy (TOCSY): This experiment extends the correlations beyond directly coupled protons, revealing the entire spin system of an amino acid residue. A cross-peak between an amide proton and a distant side-chain proton indicates they belong to the same residue.

Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the three-dimensional structure, NOESY is employed. This technique identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. reddit.com For a dipeptide, NOESY can show correlations between protons on the Phenylalanine residue and the diiodotyrosine residue, providing crucial distance restraints for calculating the molecule's conformation.

The combination of these 1D and 2D NMR experiments provides a comprehensive dataset for the complete assignment of proton resonances and the elucidation of the dipeptide's solution structure. biopchem.educationemerypharma.com

NMR ExperimentInformation ProvidedApplication in Dipeptide Elucidation
1D ¹H-NMR Chemical shift, multiplicity, integration of protons. emerypharma.comInitial assessment of proton environments.
2D COSY Shows correlations between scalar-coupled protons (through-bond connectivity). acs.orgAssigns protons within each amino acid residue by tracing J-coupling networks. acs.org
2D TOCSY Correlates all protons within a single spin system.Identifies all protons belonging to a specific amino acid residue.
2D NOESY Shows correlations between protons close in space (through-space connectivity). reddit.comProvides distance restraints to determine the 3D conformation of the dipeptide.

Application of NMR in Investigating Modified Tyrosine Residues

NMR spectroscopy is a powerful tool for investigating post-translationally modified amino acids, such as diiodotyrosine, within a peptide. The modification significantly alters the electronic environment of the tyrosine ring, leading to predictable changes in the NMR spectrum.

The introduction of two iodine atoms onto the tyrosine ring has a profound effect on the chemical shifts of the remaining aromatic protons. The strong electron-withdrawing and anisotropic effects of iodine cause a downfield shift of the adjacent ring proton signals. This change in the ¹H-NMR spectrum is a primary indicator of the modification.

Furthermore, advanced NMR techniques, often involving isotopic labeling, are used for unambiguous assignments and detailed structural analysis. nih.gov While challenging, methods have been developed for the unambiguous assignment of aromatic ring resonances in phenylalanine and tyrosine. nih.gov Preparing regio- or stereoselectively ¹³C/²H/¹⁵N-labeled amino acids can overcome difficulties arising from tightly coupled spin systems in the aromatic rings. nih.gov Syntheses for isotopically labeled tyrosine and phenylalanine have been developed to facilitate their use in protein NMR applications, which can be adapted for dipeptide studies. nih.govresearchgate.net

Heteronuclear 2D experiments like the Heteronuclear Single Quantum Coherence (HSQC) experiment can correlate protons with their directly attached carbons or nitrogens (¹³C, ¹⁵N). The ¹³C chemical shifts of the iodinated tyrosine ring are also significantly altered, providing another layer of confirmation for the modification. These techniques are crucial for confirming the site of modification and studying its impact on the local peptide structure and dynamics. acs.orgacs.org

X-ray Crystallography and Diffraction Studies for Peptide and Complex Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules in a crystalline state. nih.gov The technique has been widely applied to peptides to understand their precise conformations, intermolecular interactions, and packing arrangements within a crystal lattice. researchgate.netacs.org

The process involves three main stages: crystallization of the pure peptide, collection of X-ray diffraction data, and structure determination. nih.gov A high-quality crystal is exposed to an X-ray beam, which diffracts the X-rays into a specific pattern of spots. nih.gov The intensities of these spots are used to calculate an electron density map, from which a model of the molecular structure is built and refined. nih.gov

A significant challenge in macromolecular crystallography is the "phase problem," where the phase information of the diffracted X-rays is lost during the experiment. nih.gov The presence of heavy atoms in the structure is a common and powerful way to solve this problem using techniques like Single-Wavelength Anomalous Dispersion (SAD). The iodine atoms in this compound are exceptionally well-suited for this purpose. Iodine is a heavy atom that provides a strong anomalous signal when using a standard copper anode X-ray source (Cu Kα, λ = 1.54 Å). nih.gov This anomalous scattering allows for the direct determination of the crystallographic phases, greatly simplifying the process of structure solution. nih.gov Researchers routinely incorporate p-iodophenylalanine into peptides specifically to leverage this effect for crystallographic studies. nih.gov

Therefore, X-ray diffraction studies of this compound would not only reveal its exact solid-state conformation and the intricate network of hydrogen bonds and other interactions holding the crystal together but would also be facilitated by the inherent phasing power of the diiodo-modification. researchgate.netmdpi.com

TechniquePrincipleApplication to this compound
X-ray Crystallography X-rays are diffracted by electrons in a crystal, producing a diffraction pattern that is used to calculate a 3D electron density map and build an atomic model. nih.govDetermines the precise solid-state structure, conformation, and intermolecular interactions of the dipeptide. researchgate.net
Anomalous Dispersion (SAD Phasing) The presence of heavy atoms causes wavelength-dependent scattering effects that can be used to solve the crystallographic phase problem. nih.govThe two iodine atoms act as intrinsic heavy atoms, providing a strong anomalous signal to facilitate straightforward structure solution. nih.gov

Future Directions and Emerging Research Avenues for Phenylalanyl Diiodotyrosine Studies

Design and Synthesis of Advanced Phenylalanyl-diiodotyrosine Analogs as Biochemical Probes

The precise synthesis of peptides is a cornerstone of biochemistry, enabling the exploration of structure-activity relationships and the development of novel molecular tools. peptidescientific.com The future of this compound research will heavily rely on the design and synthesis of advanced analogs to serve as highly specific biochemical probes. These probes are instrumental in studying protein interactions, enzymatic activity, and cellular signaling pathways. youtube.com

Modern peptide synthesis techniques, particularly Solid-Phase Peptide Synthesis (SPPS), offer a robust platform for creating a diverse library of this compound analogs. peptidescientific.commdpi.com SPPS allows for the efficient and automated construction of peptide chains, facilitating the incorporation of modifications that can enhance stability, specificity, or introduce reporter functionalities. peptidescientific.commtoz-biolabs.comnih.gov

Future research will likely focus on several key modifications:

Incorporation of Non-Canonical Amino Acids: Replacing either the phenylalanine or the diiodotyrosine with unnatural amino acids can introduce novel chemical properties. nih.govnih.gov This strategy can be used to create analogs with increased resistance to enzymatic degradation, constrained conformations for improved receptor binding, or altered electronic properties for mechanistic studies. nih.govnih.gov

Fluorophore and Quencher Conjugation: Attaching fluorescent dyes or quenchers to the dipeptide can create probes for Förster Resonance Energy Transfer (FRET) assays. These probes are invaluable for real-time monitoring of enzymatic cleavage by peptidases or for studying binding kinetics with target proteins.

Isotopic Labeling: The synthesis of analogs containing stable isotopes (e.g., ¹³C, ¹⁵N, ²H) will facilitate quantitative studies using mass spectrometry and enable detailed structural analysis via Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

Backbone Modifications: Altering the peptide backbone, for instance by creating peptidomimetics, can produce compounds with enhanced stability and bioavailability, overcoming some limitations of natural peptides. nih.gov

The development of these advanced analogs will provide a sophisticated toolkit for probing the biochemical and cellular environments in which this compound operates.

Analog Design Strategy Purpose / Application Relevant Synthesis Technique
Incorporation of Non-Canonical Amino AcidsEnhance enzymatic stability; Constrain conformation; Modulate bioactivity. nih.govnih.govSolid-Phase Peptide Synthesis (SPPS) peptidescientific.com
Fluorophore/Biotin TaggingCreate probes for fluorescence-based assays; Enable affinity purification.Chemoselective ligation; SPPS with modified amino acids. researchgate.net
Isotopic Labeling (e.g., ¹³C, ¹⁵N)Facilitate NMR structural studies; Use in quantitative mass spectrometry.SPPS using isotopically labeled amino acid precursors.
Backbone Modifications (Peptidomimetics)Improve in vivo stability and cell permeability. Specialized organic synthesis methods.
Introduction of Photo-crosslinkersIdentify binding partners by covalently trapping interacting molecules.SPPS with photo-activatable amino acid analogs.

Development of Integrated Computational and Experimental Platforms for Predictive Peptide Biochemistry

The immense sequence and conformational space of peptides presents a significant challenge to purely experimental approaches. researchgate.netfrontiersin.org The integration of computational modeling with experimental validation has become an indispensable strategy for accelerating research in peptide science. researchgate.netbohrium.comnih.govnih.gov For this compound, such hybrid platforms can provide predictive insights into its structure, function, and interactions, guiding the rational design of new experiments and analogs. nih.gov

Computational approaches that will drive future research include:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound and its analogs in various environments (e.g., in solution, near a membrane, or in an enzyme's active site). nih.gov This provides insights into conformational preferences, stability, and the molecular basis of its interactions.

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods allow for a highly accurate description of electronic events, which is crucial for studying enzymatic reactions involving the dipeptide, such as those catalyzed by deiodinases or peptidases.

Molecular Docking: Docking algorithms can predict the preferred binding orientation of this compound to target proteins, helping to identify potential receptors or enzymes and providing a structural hypothesis for its biological activity. nih.govmdpi.com

These in silico predictions must be synergistically coupled with experimental validation. frontiersin.orgnih.gov Techniques such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance (SPR) can provide empirical data on structure and binding affinities, which are then used to refine and improve the accuracy of the computational models in an iterative feedback loop. nih.gov The development of machine learning and artificial intelligence algorithms, trained on growing datasets of peptide structures and functions, promises to further enhance the predictive power of these integrated platforms. researchgate.netfrontiersin.orgbohrium.com

Technique Role in Integrated Platform Type
Molecular Dynamics (MD) SimulationsPredicts conformational dynamics and interaction stability. nih.govComputational
Molecular DockingPredicts binding modes of the dipeptide to protein targets. mdpi.comComputational
Machine Learning / AIBuilds predictive models from large datasets to guide analog design. researchgate.netbohrium.comComputational
X-ray Crystallography / NMRProvides high-resolution structural data for validation.Experimental
Surface Plasmon Resonance (SPR)Measures real-time binding kinetics and affinity.Experimental
High-Throughput ScreeningExperimentally tests the activity of computationally designed analogs. nih.govExperimental

Elucidation of Novel Non-Canonical Roles in Cellular Signaling Pathways (Non-Clinical)

While peptides are classically known for their roles as hormones and neurotransmitters, research has uncovered a vast landscape of non-canonical signaling functions. nih.govmdpi.com Peptides can act as modulators of protein-protein interactions, allosteric regulators of enzymes, or even as intracellular signaling molecules, functions that are independent of classical receptor-mediated pathways. researchgate.net A significant future research avenue for this compound is to explore its potential involvement in such non-canonical pathways.

Given its components, research could investigate whether this dipeptide plays roles beyond being a simple breakdown product of larger proteins or a precursor in thyroid hormone synthesis. For instance, phenylalanine itself has been shown to impact insulin (B600854) signaling. nih.govnih.gov The presence of two iodine atoms on the tyrosine ring makes the molecule structurally distinct and could confer unique binding properties.

Future non-clinical studies could focus on:

Proteome-wide Interaction Screening: Using advanced this compound analogs (e.g., those with photo-crosslinkers), researchers can perform unbiased screens to identify novel intracellular binding partners.

Signaling Pathway Analysis: Investigating the effect of this compound on various known signaling cascades, such as the MAPK/ERK or PI3K/Akt pathways, in different cell types. longdom.org This can be achieved by treating cells with the dipeptide and measuring changes in the phosphorylation status of key signaling proteins.

Enzyme Activity Modulation: Screening this compound against panels of enzymes, not just those involved in thyroid metabolism, to see if it acts as an inhibitor or activator. Its structural similarity to tyrosine could make it a candidate for interacting with tyrosine kinases or phosphatases.

Discovering such non-canonical roles would fundamentally expand our understanding of the biological relevance of this specific dipeptide, potentially revealing it as a subtle but important player in cellular regulation.

Application of this compound as a Research Tool in Enzymatic and Peptide Chemistry Investigations

Beyond its own biological functions, this compound and its synthetic analogs can serve as valuable tools for fundamental research in enzymology and peptide chemistry. mdpi.com The unique chemical features of the dipeptide make it an interesting substrate or probe for studying various biochemical processes.

In enzymology , it can be used to:

Characterize Peptidase Specificity: this compound can be used as a substrate in assays to discover and characterize peptidases that preferentially cleave peptide bonds adjacent to iodinated amino acids. mdpi.com

Probe Deiodinase Activity: While deiodinases are known to act on thyroid hormones, using this dipeptide as a potential substrate could reveal new insights into their substrate tolerance and mechanism, particularly whether they can act on iodinated tyrosines within a peptide context.

Develop Enzyme Inhibitors: By modifying the peptide bond to make it non-hydrolyzable, analogs of this compound could be designed as specific inhibitors of peptidases, serving as tools to study the physiological roles of these enzymes.

In peptide chemistry , the dipeptide is a useful model for:

Studying the Impact of Iodination: The presence of two bulky iodine atoms significantly influences the electronic and steric properties of the tyrosine residue. Systematic studies on this compound can provide fundamental data on how heavy atom substitution affects peptide conformation, solubility, and interaction energies.

Developing New Synthetic Methodologies: The synthesis of peptides containing iodinated residues can be challenging. researchgate.net Using this compound as a target molecule can drive the development of improved methods for the synthesis and purification of halogenated peptides. researchgate.net

The application of this dipeptide as a specialized research tool underscores its value to the broader scientific community, contributing to fundamental knowledge in chemistry and biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.